REACTION_CXSMILES
|
[CH:1]1([C:6](=[NH:8])[NH2:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:9][O-:10].[Na+]>C(O)C>[CH:1]1([C:6]2[NH:7][C:9](=[O:10])[CH:5]=[C:1]([CH2:2][CH3:3])[N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(N)=N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
sodium methoxide
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After this time, the mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of approximately 50 mL
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Type
|
ADDITION
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Details
|
Then, 2M HCl in EtOH (68 mL) was added slowly
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water and ether
|
Type
|
CUSTOM
|
Details
|
the residue was dried on a high vacuum overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=NC(=CC(N1)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 122.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |